molecular formula C13H29O4P B12580344 Bis(3-methylbutyl) propan-2-yl phosphate CAS No. 646450-46-6

Bis(3-methylbutyl) propan-2-yl phosphate

Cat. No.: B12580344
CAS No.: 646450-46-6
M. Wt: 280.34 g/mol
InChI Key: ZOZDXIBRZBYMNR-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) propan-2-yl phosphate is an organic compound that belongs to the class of phosphoric acid esters. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methylbutyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 3-methylbutanol and propan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) propan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Alcohols and phosphoric acid.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Bis(3-methylbutyl) propan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) propan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Triethyl phosphate
  • Triphenyl phosphate

Comparison

Bis(3-methylbutyl) propan-2-yl phosphate is unique due to its specific ester groups, which confer distinct chemical and physical properties. Compared to bis(2-ethylhexyl) phosphate, it has a different alkyl chain length, affecting its solubility and reactivity. Triethyl phosphate and triphenyl phosphate have different ester groups, leading to variations in their applications and effectiveness in different contexts.

Properties

CAS No.

646450-46-6

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

bis(3-methylbutyl) propan-2-yl phosphate

InChI

InChI=1S/C13H29O4P/c1-11(2)7-9-15-18(14,17-13(5)6)16-10-8-12(3)4/h11-13H,7-10H2,1-6H3

InChI Key

ZOZDXIBRZBYMNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOP(=O)(OCCC(C)C)OC(C)C

Origin of Product

United States

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